molecular formula C8H11NO B118512 (S)-1-(4-Pyridyl)-1-propanol CAS No. 157371-07-8

(S)-1-(4-Pyridyl)-1-propanol

Cat. No. B118512
CAS RN: 157371-07-8
M. Wt: 137.18 g/mol
InChI Key: ZKMCKIAZUYILRN-QMMMGPOBSA-N
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Description

“(S)-1-(4-Pyridyl)-1-propanol” is a chemical compound that contains a pyridyl group. Pyridyl groups are part of the structure of many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .


Synthesis Analysis

Pyridinium salts, which are structurally diverse, have been highlighted for their synthetic routes and reactivity . They are important as pyridinium ionic liquids, pyridinium ylides, anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors .


Chemical Reactions Analysis

Pyridinium salts have been highlighted for their synthetic routes and reactivity . They play an important role in a wide range of research topics .

Future Directions

Pyridinium salts, which may share some structural similarities with “(S)-1-(4-Pyridyl)-1-propanol”, have been highlighted for their potential applications in materials science and biological issues related to gene delivery . This suggests that there could be future research directions in these areas for “this compound”.

properties

IUPAC Name

(1S)-1-pyridin-4-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-2-8(10)7-3-5-9-6-4-7/h3-6,8,10H,2H2,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMCKIAZUYILRN-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=NC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=NC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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